(3Z)-3-[(4-bromophenyl)imino]-7-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-[(4-BROMOPHENYL)IMINO]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and an indolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-BROMOPHENYL)IMINO]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 4-bromoaniline with 7-methyl-2,3-dihydro-1H-indol-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-BROMOPHENYL)IMINO]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3Z)-3-[(4-BROMOPHENYL)IMINO]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (3Z)-3-[(4-BROMOPHENYL)IMINO]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group and indolone core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Bromomethyl methyl ether
- 2-Hydroxy-2-methylpropiophenone
Comparison
Compared to similar compounds, (3Z)-3-[(4-BROMOPHENYL)IMINO]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of a bromophenyl group and an indolone core
Properties
Molecular Formula |
C15H11BrN2O |
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Molecular Weight |
315.16 g/mol |
IUPAC Name |
3-(4-bromophenyl)imino-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C15H11BrN2O/c1-9-3-2-4-12-13(9)18-15(19)14(12)17-11-7-5-10(16)6-8-11/h2-8H,1H3,(H,17,18,19) |
InChI Key |
RWYGOFJZNARRBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC3=CC=C(C=C3)Br)C(=O)N2 |
Origin of Product |
United States |
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